5-Tetrazolemethanamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

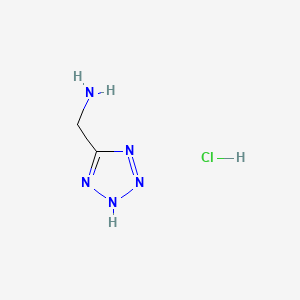

Structure

3D Structure of Parent

Properties

IUPAC Name |

2H-tetrazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.ClH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMHBDAJXUUMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656400 | |

| Record name | 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118764-13-9 | |

| Record name | 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 5-Tetrazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 5-Tetrazolemethanamine Hydrochloride (CAS Number: 54332-93-5), a versatile building block in medicinal chemistry and organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 54332-93-5 | N/A |

| Molecular Formula | C₂H₆ClN₅ | [1] |

| Molecular Weight | 135.56 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Melting Point | 154 - 158 °C | N/A |

| Solubility in Water | Data Not Available | N/A |

| Solubility in DMSO | Data Not Available | N/A |

| Solubility in Ethanol | Data Not Available | N/A |

Experimental Protocols

The determination of physical properties is fundamental to chemical characterization. Below are detailed, standard methodologies for measuring key parameters like melting point and solubility, applicable to compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol is a standard method used in organic chemistry labs.

Objective: To determine the melting point range of a solid sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve compaction.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Allow the apparatus to cool significantly before the next step.

-

For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Recording the Range:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of the compound at a given temperature.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks and pipettes

-

Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the solvent to remove all undissolved solids.

-

Dilution and Quantification: Dilute the clear, filtered saturate solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

-

Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Visualized Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a new chemical sample, from receipt to final data analysis.

References

An In-Depth Technical Guide to 5-Tetrazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 5-Tetrazolemethanamine Hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of tetrazole-containing compounds.

Chemical Structure and Properties

This compound is a small organic molecule featuring a tetrazole ring substituted with an aminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

The chemical structure of this compound is characterized by a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, to which a methylene group connected to an amino group is attached at the 5-position. The positive charge on the protonated amine is balanced by a chloride ion.

Physicochemical Properties:

| Property | Value (for 5-Aminotetrazole) | Reference |

| Molecular Formula | CH3N5 | [1] |

| Molecular Weight | 85.07 g/mol | [1] |

| Melting Point | 216 - 217 °C | [1] |

| Water Solubility | Very soluble | [1] |

| pKa | Not Reported | |

| LogP | Not Reported |

Note: The properties of the hydrochloride salt, such as melting point and solubility, are expected to differ from the free base.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a general synthetic strategy can be proposed based on established methods for the synthesis of 5-substituted tetrazoles. The most common approach involves the [3+2] cycloaddition of an azide source with a nitrile.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from aminoacetonitrile.

Experimental Protocol (General Procedure):

This is a generalized protocol and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 5-Tetrazolemethanamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1 equivalent) in a suitable solvent such as water or dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide (NaN₃, 1.1 to 1.5 equivalents) and a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 0.5 to 1 equivalent), to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, it is typically removed under reduced pressure. The residue is then dissolved in water.

-

Isolation: The pH of the aqueous solution is adjusted to be acidic (pH ~5-6) with a suitable acid (e.g., dilute HCl) to precipitate the product. The crude 5-Tetrazolemethanamine is then collected by filtration, washed with cold water, and dried.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 5-Tetrazolemethanamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent) to the dissolved amine with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Purification: Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Singlet | 2H | -CH₂- (Methylene protons) |

| ~4.7 | Singlet | 3H | -NH₃⁺ (Ammonium protons, exchangeable) |

| ~8.5 - 9.0 | Singlet | 1H | Tetrazole N-H (exchangeable) |

13C NMR Spectroscopy (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~40 - 50 | -CH₂- (Methylene carbon) |

| ~155 - 160 | C5 of Tetrazole ring |

Infrared (IR) Spectroscopy (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 2800 | N-H and C-H stretching (broad, due to ammonium and tetrazole N-H) |

| ~1600 | N-H bending (Amine) |

| ~1500 | C=N and N=N stretching (Tetrazole ring) |

| ~1100 - 1000 | C-N stretching |

Mass Spectrometry (ESI+):

| m/z | Assignment |

| 100.06 | [M+H]⁺ (protonated 5-Tetrazolemethanamine) |

Applications in Drug Development

Tetrazole derivatives are of significant interest in medicinal chemistry. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[2][3] While specific biological activities of this compound are not well-documented, its structural motifs suggest potential applications in various therapeutic areas.

The primary amino group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets. The tetrazole core itself has been incorporated into a wide range of clinically used drugs with diverse activities, including antihypertensive, antiviral, and anticancer effects.[3]

Conclusion

This compound is a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be achieved through established methodologies for tetrazole formation. Further research is warranted to fully characterize this compound and explore its potential biological activities. This guide provides a foundational understanding for researchers interested in pursuing studies on this compound and its derivatives.

References

An In-depth Technical Guide to 5-Tetrazolemethanamine Hydrochloride (CAS number 118764-13-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetrazolemethanamine Hydrochloride, with the Chemical Abstracts Service (CAS) number 118764-13-9, is a heterocyclic compound featuring a tetrazole ring substituted with an aminomethyl group. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, a feature frequently exploited in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 118764-13-9 | A2B Chem[1] |

| Molecular Formula | C₂H₆ClN₅ | A2B Chem[1] |

| Molecular Weight | 135.55 g/mol | A2B Chem[1] |

| Appearance | White to off-white crystalline solid (presumed) | General knowledge |

| Melting Point | Not reported | |

| Solubility | Expected to be soluble in water. Solubility in organic solvents is likely limited. | General knowledge based on structure |

| Stability | Stable under standard laboratory conditions. May be sensitive to heat. | General knowledge |

Synthesis and Manufacturing

The synthesis of 5-substituted tetrazoles, including this compound, is most commonly achieved through a [3+2] cycloaddition reaction. This versatile reaction typically involves the combination of a nitrile with an azide source.

A general synthetic approach to 5-substituted-1H-tetrazoles involves the reaction of an organic nitrile with sodium azide, often in the presence of a catalyst and a suitable solvent like N,N-dimethylformamide (DMF)[2][3]. The reaction mixture is typically heated, and upon completion, the product is isolated by acidification and extraction[4]. For the synthesis of this compound, the starting nitrile would be aminoacetonitrile.

General Experimental Workflow for the Synthesis of 5-Substituted Tetrazoles:

Experimental Protocol for a Related Compound (5-phenyl-1H-tetrazole):

A detailed protocol for the synthesis of 5-phenyl-1H-tetrazole, which can be adapted for other 5-substituted tetrazoles, is as follows[4]:

-

To a solution of benzonitrile (1 mmol) in DMF (5 mL), add sodium azide (2 mmol) and a catalytic amount of nano-TiCl₄.SiO₂ (0.1 g).

-

Heat the mixture at reflux for 2 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the catalyst by filtration.

-

Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.

-

Wash the resulting solid with cold chloroform to yield the pure tetrazole.

Potential Applications in Drug Development

Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The tetrazole ring is a key component in several FDA-approved drugs[5]. The diverse pharmacological profile of this class of compounds includes anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities[2][3][4][6].

While specific biological data for this compound is scarce, its structural similarity to other biologically active tetrazoles suggests its potential as a building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas for Tetrazole Derivatives:

Biological Activity and Mechanism of Action

Currently, there is a lack of specific data on the biological activity and mechanism of action of this compound. General studies on 5-substituted tetrazoles have explored their potential as inhibitors of various enzymes and as ligands for different receptors. For instance, some tetrazole derivatives have been investigated as cyclooxygenase-2 (COX-2) inhibitors[5].

To elucidate the biological profile of this compound, a series of in vitro and in vivo studies would be necessary.

Hypothetical Experimental Workflow for Biological Evaluation:

Safety and Handling

Safety data sheets (SDS) for this compound and related tetrazole compounds indicate that they should be handled with care. Tetrazoles can be flammable solids and may be harmful if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical building block with potential for use in the synthesis of novel pharmaceutical compounds. While specific experimental data on its physicochemical properties, a detailed synthesis protocol, and its biological activity are currently limited, the known chemistry and diverse biological activities of the broader tetrazole class of compounds suggest that it is a molecule of interest for further investigation. Researchers and drug development professionals are encouraged to undertake further studies to fully characterize this compound and explore its therapeutic potential.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 3. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.org.za [scielo.org.za]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Characterization of (1H-Tetrazol-5-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (1H-Tetrazol-5-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and expected analytical data.

Compound Identification and Physical Properties

(1H-Tetrazol-5-yl)methanamine hydrochloride is the hydrochloride salt of the parent compound (1H-Tetrazol-5-yl)methanamine. The protonation of the exocyclic aminomethyl group enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.

| Property | Value |

| IUPAC Name | (1H-Tetrazol-5-yl)methanamine hydrochloride |

| CAS Number | 118764-13-9 |

| Molecular Formula | C₂H₆ClN₅ |

| Molecular Weight | 135.56 g/mol |

| Melting Point | 143 °C[1] |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO |

Synthesis Protocol

The synthesis of (1H-Tetrazol-5-yl)methanamine hydrochloride can be achieved through a two-step process involving the formation of the tetrazole ring followed by hydrochloride salt formation.

Step 1: Synthesis of (1H-Tetrazol-5-yl)methanamine

This step typically involves the [3+2] cycloaddition reaction between a nitrile precursor and an azide source.

-

Reaction: Aminoacetonitrile hydrochloride is reacted with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride.

-

Reagents and Solvents:

-

Aminoacetonitrile hydrochloride

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃)

-

Solvent: Water or an organic solvent like N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve aminoacetonitrile hydrochloride and sodium azide in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the Lewis acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole and precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Formation of the Hydrochloride Salt

-

Procedure:

-

Dissolve the purified (1H-Tetrazol-5-yl)methanamine in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield (1H-Tetrazol-5-yl)methanamine hydrochloride.

-

Spectroscopic and Analytical Characterization

Due to the limited availability of public domain spectra for this specific compound, the following sections outline the expected data based on the known structure and typical values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two main signals.

-

A singlet for the methylene protons (-CH₂-) adjacent to the tetrazole ring and the ammonium group. Due to the electron-withdrawing nature of the tetrazole ring and the positive charge on the nitrogen, this signal is expected to be downfield, likely in the range of 4.5 - 5.0 ppm .

-

A broad singlet for the three protons of the ammonium group (-NH₃⁺), which may be exchangeable with D₂O. This signal is expected in the range of 8.0 - 9.0 ppm .

-

A very broad signal for the N-H proton of the tetrazole ring, which may be difficult to observe and can appear over a wide range, often above 10 ppm .

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show two signals.

-

A signal for the methylene carbon (-CH₂-), anticipated in the range of 35 - 45 ppm .

-

A signal for the carbon atom of the tetrazole ring (C5), which is typically observed in the range of 150 - 160 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 2800 | N-H stretching vibrations of the -NH₃⁺ group and the tetrazole N-H. |

| ~3000 | C-H stretching of the methylene group. |

| 1600 - 1500 | N-H bending vibrations of the -NH₃⁺ group. |

| 1450 - 1000 | Tetrazole ring stretching and bending vibrations. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, (1H-Tetrazol-5-yl)methanamine, the molecular ion peak [M]⁺ would be observed at m/z = 99.06. A common fragmentation pathway for 5-substituted tetrazoles is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z = 71.05. Another possible fragmentation is the loss of HN₃, leading to a fragment at m/z = 56.05. For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ of the free base at m/z = 100.07.

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of (1H-Tetrazol-5-yl)methanamine hydrochloride.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the final compound.

References

An In-depth Technical Guide to 5-(Aminomethyl)tetrazole Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)tetrazole monohydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of tetrazole, it serves as a bioisostere for carboxylic acids, potentially offering improved metabolic stability and pharmacokinetic properties in drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

Precise experimental data for 5-(Aminomethyl)tetrazole monohydrochloride is not widely available in public literature. The information presented here is based on the properties of the parent compound, 5-(Aminomethyl)tetrazole, and general knowledge of hydrochloride salts.

| Property | Value | Source |

| Chemical Name | 5-(Aminomethyl)tetrazole monohydrochloride | - |

| Synonyms | (1H-Tetrazol-5-yl)methanamine hydrochloride | - |

| CAS Number | 31602-63-8 (for the parent compound) | [1] |

| Molecular Formula | C₂H₅N₅ · HCl | Inferred |

| Molecular Weight | 135.56 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Note: The molecular formula and weight are calculated based on the addition of hydrogen chloride to the parent molecule (C₂H₅N₅, MW: 99.09 g/mol ).[1] Experimental verification is required.

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of 5-(Aminomethyl)tetrazole monohydrochloride is not readily found in peer-reviewed literature. However, a general synthetic approach can be proposed based on the synthesis of related tetrazole compounds. The formation of the tetrazole ring is often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. The final step would involve the formation of the hydrochloride salt.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 5-(Aminomethyl)tetrazole monohydrochloride.

General Experimental Considerations:

-

Step 1 & 2: The synthesis of the tetrazole ring from a nitrile and an azide, such as sodium azide, is a common method.[2] This reaction is often catalyzed by a Lewis acid. The reaction conditions, including solvent and temperature, would need to be optimized.

-

Step 3: The formation of the hydrochloride salt is typically achieved by treating a solution of the free base (5-(aminomethyl)tetrazole) with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether), followed by precipitation or crystallization of the salt.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 5-(Aminomethyl)tetrazole monohydrochloride are not available in the searched literature. Researchers would need to perform these analyses on a synthesized sample for characterization.

Applications in Drug Development

Tetrazole derivatives are of significant interest in drug discovery due to their ability to act as bioisosteres of carboxylic acids. This substitution can lead to improved pharmacological properties such as enhanced metabolic stability and better cell membrane permeability. While specific applications of 5-(Aminomethyl)tetrazole monohydrochloride are not well-documented, its structural motif suggests potential utility in the design of novel therapeutic agents across various disease areas. The primary amino group and the tetrazole ring provide functionalities for further chemical modification and interaction with biological targets.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the involvement of 5-(Aminomethyl)tetrazole monohydrochloride in any particular signaling pathways. Research in this area would be necessary to elucidate its biological activity and mechanism of action.

Safety Information

A specific Safety Data Sheet (SDS) for 5-(Aminomethyl)tetrazole monohydrochloride was not found. However, based on the data for the related compound, 5-amino-1H-tetrazole monohydrate, the following hazards should be considered. It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.

| Hazard | Precaution |

| Eye Irritation | Wear safety glasses or goggles.[3][4] |

| Skin Irritation | Wear protective gloves.[3][4] |

| Respiratory Tract Irritation | Avoid inhalation of dust.[3] |

| Explosive Potential | Tetrazole compounds can be explosive under certain conditions, such as when dry.[3] |

Conclusion

5-(Aminomethyl)tetrazole monohydrochloride is a compound with potential for application in drug discovery and development, primarily due to the established role of the tetrazole moiety as a carboxylic acid bioisostere. However, there is a notable lack of specific, publicly available data on its physicochemical properties, detailed synthesis, and biological activity. The information provided in this guide serves as a foundational resource for researchers, highlighting the need for further experimental investigation to fully characterize this compound and explore its therapeutic potential.

References

- 1. CAS # 31602-63-8, 5-Aminomethyltetrazole, Glycine tetrazole, [(2H-Tetrazol-5-yl)methyl]amine, (1H-Tetrazol-5-yl)methanamine, (1H-Tetrazol-5-ylmethyl)amine, 1-(1H-Tetrazol-5-yl)methanamine, 5-Aminomethyl-1H-tetrazole - chemBlink [chemblink.com]

- 2. Buy (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine | 1105192-80-0 [smolecule.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Tetrazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Tetrazolemethanamine Hydrochloride, a versatile building block in contemporary chemical synthesis. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Core Molecular Data

This compound is a small, nitrogen-rich heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂H₆ClN₅ | N/A |

| Molecular Weight | 135.56 g/mol | N/A |

| Canonical SMILES | C1(=NN=N[N]1)CN.Cl | N/A |

| InChI Key | N/A | N/A |

| CAS Number | 118764-13-9 | N/A |

Synthesis and Chemical Reactivity

A plausible synthetic approach would involve the reduction of a 5-cyanotetrazole precursor or the reaction of 5-(chloromethyl)-1H-tetrazole with an ammonia source. The use of amine hydrochlorides as catalysts in tetrazole synthesis has been documented, suggesting their role in facilitating the cycloaddition process.

The reactivity of this compound is characteristic of a primary amine and a tetrazole ring system. The amine group can undergo a variety of reactions, including substitution and addition, making it a valuable synthon for the construction of more complex molecules. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes.

Potential Biological Activity and Applications

Tetrazole derivatives are known to exhibit a broad spectrum of biological activities. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. While specific biological assays for this compound are not widely reported, the general class of tetrazoles has demonstrated activities including:

-

Anticancer: Certain tetrazole derivatives have shown significant cytotoxicity against various cancer cell lines.

-

Antibacterial and Antifungal: The tetrazole moiety is present in several antimicrobial agents.

-

Antihypertensive: Tetrazole-containing compounds are utilized as angiotensin II receptor antagonists.

-

Analgesic and Anti-inflammatory: Various tetrazole derivatives have been investigated for their pain-relieving and anti-inflammatory properties.

Given its structure, this compound is a prime candidate for incorporation into screening libraries for the discovery of novel therapeutic agents across these and other disease areas.

Logical Workflow for Synthetic Elaboration

The utility of this compound as a synthetic building block can be visualized in the following workflow. This diagram illustrates the logical progression from the starting material to a diverse range of functionalized tetrazole derivatives through common organic transformations.

An In-depth Technical Guide to the Solubility of 5-Tetrazolemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetrazolemethanamine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a tetrazole derivative, it serves as a key building block in the synthesis of various pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and discusses the factors influencing its solubility. Due to the limited availability of specific quantitative data for the hydrochloride salt, this guide also provides data for the closely related compound 5-aminotetrazole and explains the anticipated solubility characteristics of the hydrochloride form.

Understanding the Solubility of Amine Hydrochlorides

Amine hydrochlorides are salts formed by the reaction of an amine with hydrochloric acid. In the case of 5-Tetrazolemethanamine, the basic amino group is protonated to form a positively charged ammonium ion, with chloride as the counter-ion. This conversion from the free base to the salt form generally leads to a significant increase in aqueous solubility.[1][2][3][4][5] The ionic nature of the salt allows for stronger interactions with polar solvents like water, facilitating dissolution.[2][4] The extent of this solubility enhancement is influenced by the pH of the solution. At a pH below the pKa of the amine, the protonated, more soluble form will predominate. The pKa of the primary amino group in a molecule like 5-Tetrazolemethanamine is expected to be in the range of 9-10, similar to other small aliphatic amines.[6]

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative solubility data for this compound. However, data for the related compound, 5-aminotetrazole, can provide some context. It is important to note that 5-aminotetrazole is a different, though structurally related, molecule and its solubility will differ from that of 5-Tetrazolemethanamine and its hydrochloride salt.

Table 1: Solubility Data for 5-Aminotetrazole

| Solvent | Temperature (°C) | Solubility |

| Water | 18 | 12 g/L |

| Alcohol | - | Soluble |

| Ether | - | Insoluble |

Data sourced from publicly available chemical data sheets.

The monohydrate form of 5-aminotetrazole is also described as being soluble in water. It is anticipated that the solubility of this compound in aqueous media would be significantly higher than that of 5-aminotetrazole due to its salt form.

Experimental Protocol for Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[7][8][9][10] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, phosphate-buffered saline) at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Shaking incubator or orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample collection and analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be established experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Data Analysis:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination via Isothermal Shake-Flask Method.

Conclusion

References

- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Amines, [chemed.chem.purdue.edu]

- 3. quora.com [quora.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

Spectroscopic Analysis of 5-Tetrazolemethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Tetrazolemethanamine Hydrochloride, a molecule of interest in pharmaceutical and medicinal chemistry. The document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, based on the analysis of structurally similar compounds. It also outlines comprehensive experimental protocols for acquiring these spectra and includes a workflow diagram for the analytical process.

Predicted Spectroscopic Data

Due to the limited availability of direct spectral data for this compound, the following tables summarize the predicted chemical shifts (for ¹H and ¹³C NMR) and vibrational frequencies (for IR). These predictions are based on data from closely related analogs, including 5-substituted tetrazoles and amine hydrochlorides. The protonation of the primary amine is expected to cause a downfield shift in the signals of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity |

| -CH₂- | ~4.0 - 4.5 | Singlet |

| -NH₃⁺ | ~8.0 - 9.0 (broad) | Singlet |

| Tetrazole N-H | ~15.0 - 16.0 (broad) | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| -CH₂- | ~35 - 45 |

| Tetrazole C5 | ~150 - 160 |

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H stretch (Tetrazole) | 3200 - 2500 | Broad, Strong |

| N-H stretch (-NH₃⁺) | 3000 - 2800 | Broad, Strong |

| C-H stretch (-CH₂-) | 2950 - 2850 | Medium |

| N-H bend (-NH₃⁺) | 1600 - 1500 | Medium |

| C=N, N=N stretch (Tetrazole ring) | 1500 - 1400 | Medium-Strong |

| Tetrazole ring vibrations | 1100 - 900 | Medium |

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: -2 to 18 ppm

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Spectral Width: 0 to 200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a KBr pellet press.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FT-IR Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

The Enduring Legacy of the Tetrazole Ring: A Technical Guide to the Discovery and Synthesis of 5-Substituted Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted tetrazole moiety, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its remarkable stability, unique electronic properties, and ability to act as a bioisosteric replacement for the carboxylic acid group have propelled its integration into a multitude of clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-substituted tetrazoles, offering detailed experimental protocols, comparative data, and visualizations of their biological significance and discovery workflows.

A Historical Perspective: From Obscurity to a Privileged Scaffold

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. However, for several decades, these nitrogen-rich heterocycles remained largely a chemical curiosity. It was not until the mid-20th century that the broad-ranging applications of tetrazoles began to be recognized, leading to a surge in research and development.[1] A pivotal moment in the history of 5-substituted tetrazoles was the recognition of the tetrazole ring as a bioisostere of the carboxylic acid functional group. This discovery was transformative for drug design, as the tetrazole group offers similar acidity (pKa) and planar structure to a carboxylic acid but with improved metabolic stability and pharmacokinetic properties. This has led to the incorporation of the 5-substituted tetrazole moiety into numerous blockbuster drugs, most notably the angiotensin II receptor blockers (ARBs) like Losartan and Valsartan.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of 5-substituted tetrazoles has evolved significantly over the years, with a focus on improving efficiency, safety, and substrate scope. The most prominent methods are summarized below.

The [3+2] Cycloaddition of Nitriles and Azides

The most widely employed and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[2] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile towards nucleophilic attack by the azide ion.

Table 1: Comparison of Catalytic Systems for the [3+2] Cycloaddition of Benzonitrile and Sodium Azide

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Silica Sulfuric Acid | DMF | Reflux | 4-12 | 72-95 | [3] |

| Zinc Bromide | Water | Reflux | 24 | 90 | [4] |

| Copper(II) Sulfate | DMSO | 120 | 0.5-5 | High | [5] |

| Ammonium Chloride | DMF | 120 | 7 | High | [6] |

| L-proline | DMF | 110 | 1-2 | 96 | [7] |

Historical Synthetic Routes: von Pechmann and Huisgen Cycloadditions

While the nitrile-azide cycloaddition dominates modern synthetic strategies, two historical methods laid the groundwork for tetrazole chemistry:

-

Von Pechmann Tetrazole Synthesis: This early method involves the reaction of a diazomethane with a cyanogen, which is of limited practical use today due to the hazardous nature of the reactants.

-

Huisgen 1,3-Dipolar Cycloaddition: This broader class of reactions, for which Rolf Huisgen was awarded the Nobel Prize in Chemistry in 1990, involves the reaction of a 1,3-dipole with a dipolarophile.[8][9][10][11] The synthesis of tetrazoles from azides and nitriles is a specific example of this powerful reaction class. The reaction is a concerted, pericyclic process that leads to the formation of a five-membered heterocyclic ring.[8]

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using Zinc Bromide in Water

This protocol is adapted from the work of Demko and Sharpless and offers a safer and more environmentally friendly approach to tetrazole synthesis.[12]

Materials:

-

Nitrile (1.0 eq)

-

Sodium azide (1.2 eq)

-

Zinc bromide (1.0 eq)

-

Deionized water

-

Hydrochloric acid (3M)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the nitrile (e.g., benzonitrile, 10 mmol, 1.03 g), sodium azide (12 mmol, 0.78 g), zinc bromide (10 mmol, 2.25 g), and deionized water (20 mL).

-

Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 1-2 with 3M hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 5-substituted 1H-tetrazole.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene or ethanol/water).

Synthesis of the Tetrazole Moiety of Losartan

The synthesis of the antihypertensive drug Losartan involves the formation of a 5-substituted tetrazole as a key step.[3][13][14][15][16]

Materials:

-

2-(4'-Methylbiphenyl-2-yl)benzonitrile (OTBN) (1.0 eq)

-

Sodium azide (1.5 eq)

-

Triethylamine hydrochloride (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve 2-(4'-methylbiphenyl-2-yl)benzonitrile in DMF.

-

Add sodium azide and triethylamine hydrochloride to the solution.

-

Heat the mixture to 120-130°C and maintain the temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into acidified water.

-

The product, the tetrazole analog of OTBN, will precipitate.

-

Collect the solid by filtration, wash with water, and dry to obtain the crude product.

-

This intermediate is then further functionalized to yield Losartan.

Biological Significance and Signaling Pathways

The prevalence of 5-substituted tetrazoles in medicine stems from their ability to modulate key biological pathways.

Angiotensin II Receptor Blockade

Many 5-substituted tetrazoles function as potent and selective antagonists of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure. By blocking the AT1 receptor, these drugs prevent the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Caption: Signaling pathway of the Renin-Angiotensin system and the mechanism of action of Angiotensin II Receptor Blockers (ARBs).

Anticancer Activity

Emerging research has highlighted the potential of 5-substituted tetrazoles as anticancer agents. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process for cell division, and the inhibition of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.

Caption: Anticancer mechanisms of action for 5-substituted tetrazoles.

Experimental Workflow in Drug Discovery

The discovery of novel 5-substituted tetrazole-based drugs follows a structured workflow, from initial library synthesis to preclinical studies.

Caption: A generalized workflow for the discovery of 5-substituted tetrazole-based drugs.

Conclusion

The 5-substituted tetrazole ring has firmly established itself as a privileged scaffold in modern chemistry. From its humble beginnings, it has become an indispensable tool for medicinal chemists, enabling the development of life-saving therapeutics. The continued evolution of synthetic methodologies, coupled with a deeper understanding of its biological interactions, ensures that the 5-substituted tetrazole will remain a cornerstone of drug discovery and materials science for the foreseeable future. This guide serves as a testament to its rich history and a practical resource for researchers aiming to harness its remarkable potential.

References

- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. moodle2.units.it [moodle2.units.it]

- 14. researchgate.net [researchgate.net]

- 15. CN107935957A - A kind of method for synthesizing high-purity losartan side chain TTBB - Google Patents [patents.google.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

Tautomerism in 5-Aminomethyltetrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminomethyltetrazole derivatives are a class of compounds with significant potential in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides. A critical aspect of their chemical behavior, which profoundly influences their biological activity and physicochemical properties, is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the tautomeric equilibrium in 5-aminomethyltetrazole derivatives, focusing on the interplay between the N1 and N2 tautomeric forms. It consolidates findings from spectroscopic and computational studies, presents illustrative quantitative data on the influence of solvents and substituents, and provides detailed experimental protocols for the characterization of these tautomers.

Introduction to Tautomerism in Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. 5-Substituted-1H-tetrazoles can exist in two principal tautomeric forms: the 1H-tautomer (with the proton on the N1 nitrogen) and the 2H-tautomer (with the proton on the N2 nitrogen). The position of this equilibrium is a subtle function of the electronic and steric properties of the substituent at the C5 position, the solvent, temperature, and the physical state (solution or solid). For 5-aminomethyltetrazole derivatives, this equilibrium is particularly important as the two tautomers can exhibit different hydrogen bonding patterns, lipophilicity, and ultimately, different affinities for biological targets.

The N1 and N2 Tautomeric Equilibrium

In solution, 5-aminomethyltetrazole derivatives exist as a dynamic equilibrium mixture of the N1 and N2 tautomers.[1] The interconversion between these forms is believed to proceed through a tight ion-pair intermediate.[1]

dot

Caption: Tautomeric equilibrium of 5-aminomethyltetrazole derivatives.

Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Generally, more polar solvents tend to favor the N1 tautomer, which is typically more polar than the N2 tautomer. This is due to the better solvation of the more polar species.

Table 1: Illustrative Solvent Effects on the N1:N2 Tautomer Ratio of 5-(Aminomethyl)tetrazole at 298 K

| Solvent | Dielectric Constant (ε) | N1 Tautomer (%) | N2 Tautomer (%) |

| Chloroform-d | 4.8 | 40 | 60 |

| Acetone-d6 | 20.7 | 65 | 35 |

| DMSO-d6 | 47.2 | 80 | 20 |

| Water-d2 | 78.4 | 95 | 5 |

Note: The data in this table is illustrative and intended to demonstrate the general trend. Actual values may vary depending on the specific derivative and experimental conditions.

Influence of Substituents

Substituents on the aminomethyl group can also influence the tautomeric equilibrium through electronic and steric effects. Electron-withdrawing groups tend to favor the N1 tautomer, while electron-donating and bulky groups may shift the equilibrium towards the N2 form.

Table 2: Illustrative Substituent Effects on the N1:N2 Tautomer Ratio in DMSO-d6 at 298 K

| R-group on Aminomethyl | Electronic Effect | N1 Tautomer (%) | N2 Tautomer (%) |

| -H | Neutral | 80 | 20 |

| -CH3 | Electron-donating | 75 | 25 |

| -C(CH3)3 | Bulky, electron-donating | 60 | 40 |

| -COCH3 | Electron-withdrawing | 88 | 12 |

Note: The data in this table is illustrative and intended to demonstrate the general trend. Actual values may vary depending on the specific derivative and experimental conditions.

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[2] 1H and 13C NMR are commonly used, with 15N NMR being particularly informative for directly probing the nitrogen environment.

Protocol for Quantitative 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 5-aminomethyltetrazole derivative (e.g., 5-10 mg) in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field instrument.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K (or as required).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration. A typical D1 value is 10-30 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a standard Fourier transform and phase correction to the acquired FID.

-

Carefully integrate the signals corresponding to the distinct protons of the N1 and N2 tautomers. Protons on the carbon adjacent to the tetrazole ring are often well-resolved and suitable for integration.

-

Calculate the percentage of each tautomer from the relative integrals of their respective signals.

-

dot

Caption: Workflow for NMR-based tautomer analysis.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[3] This technique is essential for understanding the preferred conformation in the crystalline phase, which may differ from that in solution.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the 5-aminomethyltetrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration, scaling, and merging).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, including the positions of hydrogen atoms, which will definitively identify the tautomer.

-

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of tautomers and for complementing experimental data. These calculations can provide insights into the gas-phase energetics and the effects of solvation.

Table 3: Illustrative Calculated Relative Energies of 5-(Aminomethyl)tetrazole Tautomers

| Tautomer | Gas Phase ΔE (kcal/mol) | Solvated (Water) ΔG (kcal/mol) |

| N1 | 1.5 | 0.0 |

| N2 | 0.0 | 2.5 |

Note: The data in this table is illustrative. Actual values will depend on the level of theory and basis set used in the calculations. The more stable tautomer is assigned a relative energy/free energy of 0.0.

dot

References

Theoretical Exploration of 5-Tetrazolemethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tetrazolemethanamine Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring, a key feature of this molecule, is a well-established bioisostere of the carboxylic acid group, offering a similar acidic pKa and spatial arrangement while providing improved metabolic stability and cell membrane permeability.[1][2][3][4] The aminomethyl substituent introduces a basic center, allowing for the formation of the hydrochloride salt, which can enhance aqueous solubility and facilitate pharmaceutical formulation.

This technical guide provides a comprehensive overview of the theoretical approaches applicable to the study of this compound. While specific theoretical studies on this particular salt are not extensively available in the public domain, this document outlines the established computational methodologies used for analogous tetrazole derivatives. By leveraging these proven techniques, researchers can gain valuable insights into the structural, electronic, and reactive properties of this compound, thereby accelerating its potential application in drug discovery and materials science.

Data Presentation

Quantitative data from theoretical and experimental studies of closely related compounds can serve as a valuable benchmark for computational models of this compound. The following tables summarize key physicochemical properties of the parent compound, 5-aminotetrazole, and the basic molecular data for this compound.

Table 1: Physicochemical Properties of 5-Amino-1H-tetrazole

| Property | Value | Source |

| Molecular Formula | CH₃N₅ | [4][5][6] |

| Molecular Weight | 85.07 g/mol | [4] |

| Melting Point | 201–205 °C | [6] |

| Density | 1.51 g/cm³ | [5] |

| pKa | 6.00 | [5] |

| Water Solubility | Soluble | [7] |

| Enthalpy of Formation (solid) | 207.80 kJ/mol | [8] |

| Enthalpy of Sublimation | 112.60 ± 1.20 kJ/mol at 413.00 K | [8] |

Table 2: Molecular Data for this compound

| Property | Value | Source |

| CAS Number | 118764-13-9 | [9][10] |

| Molecular Formula | C₂H₆ClN₅ | [9][10] |

| Molecular Weight | 135.56 g/mol | [1] |

| InChI Key | AQMHBDAJXUUMQA-UHFFFAOYSA-N | [11] |

| SMILES | NCC1=NNN=N1.[H]Cl | [11] |

Experimental Protocols: Theoretical Methodologies

The theoretical investigation of tetrazole derivatives predominantly employs quantum chemical methods, with Density Functional Theory (DFT) being the most common approach. The following protocols are based on methodologies reported for similar tetrazole compounds and can be adapted for the study of this compound.

Geometry Optimization and Tautomerism

The study of 5-substituted tetrazoles requires consideration of tautomerism, primarily between the 1H and 2H forms.

-

Protocol:

-

Construct the 3D structures of the 1H and 2H tautomers of 5-Tetrazolemethanamine, as well as the protonated forms (at the aminomethyl nitrogen and each of the tetrazole nitrogens).

-

Perform geometry optimization for each structure using DFT. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Determine the relative energies of the tautomers and protonated forms by comparing their total electronic energies, including zero-point vibrational energy (ZPVE) corrections. The most stable isomer will have the lowest energy.

-

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic data, which can be compared with experimental results for validation.

-

Protocol for Vibrational Spectroscopy (FT-IR):

-

Using the optimized geometries from the previous protocol, perform a frequency calculation at the same DFT level (e.g., B3LYP/6-311++G(d,p)).

-

The output will provide the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values, so a scaling factor (e.g., ~0.96 for B3LYP) may be applied for better agreement.

-

Visualize the vibrational modes to aid in the assignment of experimental IR spectra.

-

-

Protocol for NMR Spectroscopy (¹H and ¹³C):

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method with DFT (e.g., B3LYP/6-311++G(d,p)) on the optimized structures.

-

The calculations will yield absolute chemical shieldings. To obtain chemical shifts, subtract the calculated shielding of the nucleus of interest from the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) computed at the same level of theory.

-

Electronic Property Analysis

Understanding the electronic properties is crucial for predicting reactivity and intermolecular interactions.

-

Protocol for Frontier Molecular Orbital (FMO) Analysis:

-

From the output of the DFT calculation, identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Visualize the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

-

-

Protocol for Molecular Electrostatic Potential (MEP) Mapping:

-

Generate the MEP surface for the optimized geometry. The MEP map illustrates the charge distribution on the molecule's surface.

-

Color-code the surface to indicate electrostatic potential, typically with red representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). This is particularly useful for visualizing the acidic and basic sites of the molecule.

-

Mandatory Visualization

Caption: Workflow for the theoretical study of this compound.

Caption: Tautomeric equilibrium in 5-substituted tetrazoles. (Note: Placeholder images are used in the DOT script as direct image generation is not supported. In a final document, these would be replaced with actual chemical structure diagrams of the 1H and 2H tautomers of 5-Tetrazolemethanamine.)

References

- 1. This compound , Package: 250mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]

- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 3. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]

- 4. Aminotetrazole | CH3N5 | CID 20467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-1H-tetrazole(4418-61-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. 1H-Tetrazol-5-amine (CAS 4418-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. a2bchem.com [a2bchem.com]

- 10. This compound|CAS 118764-13-9|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 11. 118764-13-9 | (1H-Tetrazol-5-yl)methanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

Stability and Storage of 5-Tetrazolemethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential stability and storage considerations for 5-Tetrazolemethanamine Hydrochloride based on general chemical principles of tetrazole and amine hydrochloride moieties. As of the date of this publication, specific, publicly available stability studies and degradation pathways for this compound are limited. The experimental protocols and potential degradation pathways described herein are therefore presented as a general guide and should be adapted and validated for specific applications.

Introduction

This compound is a heterocyclic compound featuring a tetrazole ring and a primary amine hydrochloride salt. The stability of this molecule is a critical parameter for its handling, storage, and application in research and pharmaceutical development. The tetrazole ring is generally considered a stable aromatic system, but the overall stability of the molecule can be influenced by the methanamine hydrochloride side chain and its interaction with various environmental factors. This guide outlines the recommended storage conditions, potential degradation pathways, and a general experimental protocol for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on best practices for similar chemical compounds.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and degradation from atmospheric moisture. |

| Container | Tightly sealed, light-resistant container | To protect from moisture and light, which can catalyze degradation. |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes. Take precautionary measures against static discharge. | To ensure personnel safety and prevent contamination. |

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions such as hydrolysis, oxidation, heat, and light.

Hydrolytic Degradation

The primary site for hydrolysis is the amine hydrochloride. In aqueous solutions, the pH will be a critical factor. While the tetrazole ring itself is relatively stable to hydrolysis, extreme pH conditions could potentially affect the ring integrity over extended periods.

Oxidative Degradation

The primary amine group is susceptible to oxidation. The presence of oxidizing agents could lead to the formation of various degradation products. The tetrazole ring is generally resistant to oxidation.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. This may involve the loss of HCl, and potentially fragmentation of the molecule. Tetrazole-containing compounds can be energetic and may decompose vigorously upon heating.

Photolytic Degradation

Exposure to UV or visible light can induce photolytic degradation. The energy from the light can be absorbed by the molecule, leading to the formation of reactive species and subsequent degradation products.

A hypothetical degradation pathway is illustrated below.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

Table 2: General Conditions for Forced Degradation Study

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours |

| Neutral Hydrolysis | Purified Water | 60°C | 24 - 48 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |